molecular formula C12H20O B14398980 6-Methylundeca-4,8-dien-2-one CAS No. 88691-58-1

6-Methylundeca-4,8-dien-2-one

Katalognummer: B14398980
CAS-Nummer: 88691-58-1
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: YIMAFSXXTVAJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylundeca-4,8-dien-2-one is an organic compound with the molecular formula C12H20O It is a ketone with a unique structure that includes a methyl group and two double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundeca-4,8-dien-2-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable aldehyde with a methyl vinyl ketone in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylundeca-4,8-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methylundeca-4,8-dien-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methylundeca-4,8-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar structure but differs in the position of double bonds and methyl groups.

    2-Methyl-6-methyleneocta-2,7-dien-4-one: Another related compound with variations in the carbon chain and functional groups.

Uniqueness

6-Methylundeca-4,8-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at a particular position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

88691-58-1

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

6-methylundeca-4,8-dien-2-one

InChI

InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(3)13/h5-7,9,11H,4,8,10H2,1-3H3

InChI-Schlüssel

YIMAFSXXTVAJLO-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCC(C)C=CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.